molecular formula C12H11ClN2 B1371283 4-Chloro-6-(1-phenylethyl)pyrimidine

4-Chloro-6-(1-phenylethyl)pyrimidine

Cat. No.: B1371283
M. Wt: 218.68 g/mol
InChI Key: DBNWGFDYNLSTIX-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-phenylethyl)pyrimidine is a versatile chlorinated pyrimidine derivative designed for research and development applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core building block in numerous therapeutic agents due to its ability to participate in hydrogen bonding and function as a bioisostere for other aromatic systems . This compound features a reactive 4-chloro substituent, which makes it an excellent intermediate for nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines and other nucleophiles to create diverse chemical libraries . The 1-phenylethyl substituent at the 6-position contributes unique steric and electronic properties, which can be critical for modulating the compound's interaction with biological targets. Pyrimidine-based compounds are extensively investigated for their wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . Specifically, functionally substituted pyrimidines and related pyrazolo[3,4-d]pyrimidines have demonstrated significant antitumor, antibacterial, and antiproliferative activities in scientific studies . As such, this compound is of significant value in hit-to-lead optimization campaigns and for synthesizing more complex molecules for pharmacological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-6-(1-phenylethyl)pyrimidine

InChI

InChI=1S/C12H11ClN2/c1-9(10-5-3-2-4-6-10)11-7-12(13)15-8-14-11/h2-9H,1H3

InChI Key

DBNWGFDYNLSTIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-6-(1-phenylethyl)pyrimidine is primarily recognized for its potential as an enzyme inhibitor. The pyrimidine core structure is common among various biologically active compounds, making it a valuable scaffold for drug development.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as potent inhibitors against specific enzymes involved in disease pathways. For instance, studies have focused on the synthesis of 4-chloro-6-substituted phenyl pyrimidines, revealing their efficacy as inhibitors of enzymes related to cancer and bacterial infections .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against Helicobacter pylori. A study highlighted the synthesis of various analogs derived from this compound, demonstrating improved potency against H. pylori strains compared to existing treatments . The structure-activity relationship (SAR) studies indicate that modifications at the phenyl substituent can enhance antibacterial efficacy significantly.

Case Studies and Research Findings

Several case studies have provided insights into the practical applications of this compound in clinical settings:

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of pyrimidine derivatives, including this compound, for their activity against resistant strains of H. pylori. The findings indicated that specific modifications could lead to compounds with significantly higher potency than traditional antibiotics .

Case Study: Cancer Research

In cancer research, compounds based on the pyrimidine structure have been tested for their ability to inhibit tumor growth in xenograft models. One such study reported that certain derivatives exhibited substantial reductions in tumor volume, suggesting a potential pathway for developing novel anticancer therapies .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The pyrazolo[3,4-d]pyrimidine () and thieno[3,2-d]pyrimidine () cores introduce additional rings, increasing rigidity and altering electronic properties compared to the simpler pyrimidine scaffold.
  • Substituent Effects: Chloromethyl (): Enhances electrophilicity for nucleophilic substitution, serving as an intermediate for further functionalization. Trifluoromethyl (): Electron-withdrawing group improves metabolic stability and binding to hydrophobic pockets.

Key Findings :

  • Antimicrobial Activity : Chloromethyl-substituted pyrazolo[3,4-d]pyrimidines () act as intermediates for antimicrobial agents, leveraging electrophilic sites for covalent interactions.
  • Kinase Inhibition : Methoxyphenyl and trifluoromethyl groups () are common in kinase inhibitors due to their ability to occupy hydrophobic pockets or modulate electron density.
  • CNS Penetration : The 1-phenylethyl group (inferred from ) may enhance blood-brain barrier crossing, making it suitable for neurological targets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(1-phenylethyl)pyrimidine in laboratory settings?

  • Answer:

  • PPE Requirements: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling volatile byproducts .
  • Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • Storage: Store at -20°C for long-term stability, ensuring containers are airtight to avoid moisture absorption .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer:

  • Nucleophilic Substitution: React 4,6-dichloropyrimidine with (1-phenylethyl)Grignard reagents under inert conditions (e.g., THF, -78°C). Monitor regioselectivity via TLC .
  • Coupling Reactions: Use Suzuki-Miyaura cross-coupling with arylboronic acids, catalyzed by Pd(PPh₃)₄, to introduce the phenylethyl group .
  • Yield Optimization: Typical yields range 60–85% after column chromatography (silica gel, hexane/EtOAc) .

Q. How is structural confirmation of this compound performed?

  • Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Look for aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl signals (δ 1.5–2.5 ppm) .
  • ¹³C NMR: Confirm pyrimidine carbons (δ 150–160 ppm) and phenyl substituents (δ 125–140 ppm) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₂ClN₂, exact mass 219.07) .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions of pyrimidine derivatives be addressed?

  • Answer:

  • Electronic Effects: The 4-position is more reactive toward nucleophiles due to electron-withdrawing effects of adjacent nitrogen atoms. Use steric directing groups (e.g., bulky ligands) to favor substitution at the 6-position .
  • Catalytic Control: Employ Pd catalysts with chelating ligands (e.g., XPhos) to direct coupling reactions to specific sites .
  • Validation: Compare experimental ¹H NMR shifts with DFT-calculated spectra to confirm regiochemical outcomes .

Q. What strategies resolve discrepancies in spectral data for this compound derivatives?

  • Answer:

  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., di-substituted isomers) that may cause anomalous NMR signals .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation if NMR/MS data are conflicting .
  • Solvent Effects: Re-record spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shift variations .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

  • Answer:

  • Case Study: Fluorine substitution at the phenyl ring (e.g., 4-fluoro analog) enhances metabolic stability but may reduce kinase inhibition potency .
  • SAR Analysis: Test analogs with varying substituents (e.g., methyl, trifluoromethyl) in enzyme assays (IC₅₀) and logP measurements to correlate hydrophobicity with activity .
  • Data Table:
SubstituentIC₅₀ (nM)logP
-H2502.1
-F1802.3
-CF₃3203.0

Methodological Challenges

Q. What are the best practices for optimizing reaction conditions in scale-up synthesis?

  • Answer:

  • Temperature Control: Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C, 30 min vs. 24 hrs conventional) .
  • Catalyst Loading: Lower Pd catalyst concentrations (0.5–1 mol%) minimize costs without compromising yield .
  • Workflow: Implement inline FTIR monitoring to track reaction progress and automate quenching .

Q. How can stereochemical outcomes be controlled during (1-phenylethyl) group introduction?

  • Answer:

  • Chiral Catalysts: Use enantiopure ligands (e.g., BINAP) in asymmetric catalysis to achieve >90% ee .
  • Resolution Techniques: Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Validation: Measure optical rotation ([α]D²⁰) and compare with literature values for enantiomeric excess .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for this compound?

  • Answer:

  • Solvent Variability: Solubility in DMSO (~50 mg/mL) vs. water (<0.1 mg/mL) reflects polarity differences. Use Hansen solubility parameters to predict solvent compatibility .
  • pH Effects: Protonation at acidic pH (e.g., HCl) increases aqueous solubility via salt formation .
  • Experimental Replication: Repeat measurements using USP/Ph.Eur. standardized protocols to ensure consistency .

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